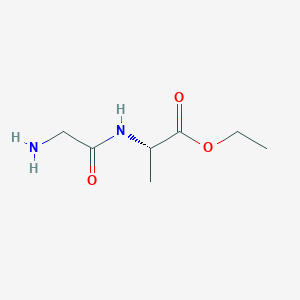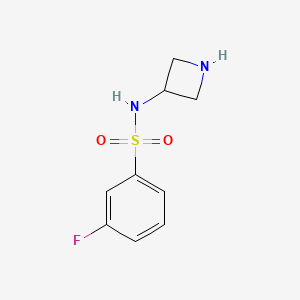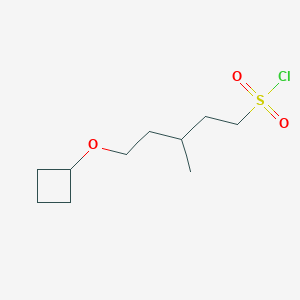![molecular formula C7H11ClN2O2 B13492150 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of a pyrrole derivative with a methylaminoethyl group. One common method involves the use of dimethylethanolamine as a starting material, which undergoes a chlorination reaction with thionyl chloride under controlled temperature conditions (5-15°C) in an ice-water bath . The reaction is followed by the addition of absolute ethanol for reflux, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride: A related compound with similar structural features but different functional groups.
2-[2-(Dimethylamino)ethyl]methylamino ethanol: Another compound with a similar methylaminoethyl group but different core structure.
Uniqueness: 1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific pyrrole ring structure and the presence of the methylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
1-[2-(methylamino)ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-8-4-5-9-6(10)2-3-7(9)11;/h2-3,8H,4-5H2,1H3;1H |
Clé InChI |
VLLQNWQYQUMFQW-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1C(=O)C=CC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)


![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)




![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)


